Home > Products > Screening Compounds P74083 > 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine
4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine -

4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine

Catalog Number: EVT-5454182
CAS Number:
Molecular Formula: C20H23N3O3
Molecular Weight: 353.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(Chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole

  • Compound Description: 5-(Chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole serves as a key intermediate in synthesizing various 1,2,4-oxadiazole derivatives. [] These derivatives are explored for potential pharmacological activities.
  • Relevance: This compound shares the 1,2,4-oxadiazole ring system with 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine. Notably, both compounds feature a methyl substituent at position 5 of the oxadiazole ring, although in the related compound, it is a chloromethyl group. []

3-(4H-chromen-3-yl)-5-(pyrrolidin-l-ylmethyl)-1,2,4-oxadiazole

  • Compound Description: This compound is a 1,2,4-oxadiazole derivative synthesized from 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole through reaction with pyrrolidine. [] Its pharmacological activities have not been discussed in the provided paper.
  • Relevance: Similar to 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine, this compound possesses a 1,2,4-oxadiazole ring with a substituted methyl group at position 5. [] The difference lies in the specific substituent attached to the methyl group: a pyrrolidine ring in the related compound versus a morpholine ring linked to a 6-methoxy-2-naphthyl group in the target compound.

l-{[3-(4H-chromen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

  • Compound Description: This 1,2,4-oxadiazole derivative is synthesized via the reaction of 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole with piperidine. [] Its potential pharmacological properties haven't been elaborated on in the provided paper.
  • Relevance: The compound bears the core 1,2,4-oxadiazole structure with a substituted methyl group at position 5, a feature shared with 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine. [] The distinction arises from the substituent on the methyl group: a piperidine ring in the related compound as opposed to a morpholine ring linked to a 6-methoxy-2-naphthyl group in the target compound.

4-{[3-(4H-chromen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}inorpholine

  • Compound Description: This compound is another 1,2,4-oxadiazole derivative derived from 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole by reacting it with morpholine. [] Information regarding its pharmacological activities is not provided in the research.
  • Relevance: This compound and 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine both contain a 1,2,4-oxadiazole ring with a morpholine-substituted methyl group at position 5. [] The main structural difference lies in the presence of a 6-methoxy-2-naphthyl group connected to the morpholine ring in the target compound, which is absent in the related compound.

(5-methoxy-4-methyl-2-[1,2,3]triazol-2-yl-phenyl)‐{(S)‐2‐[5‐(2‐trifluoromethoxy‐phenyl)‐[1,2,4]oxadiazol‐3‐yl]‐pyrrolidin‐1‐yl}methanone (Compound 6)

  • Relevance: While this compound contains a [, , ]oxadiazol-3-yl moiety, similar to 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine, they are classified into different chemical categories due to their distinct core structures. Compound 6 is classified as a DORA, whereas the target compound's specific classification is not provided in the given research papers. []

1-(6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine (CYM-53093, BTRX-335140)

  • Compound Description: This molecule is a potent and selective κ opioid receptor (KOR) antagonist with a promising duration of action, favorable ADME properties, and high selectivity. [] It demonstrated efficacy in blocking KOR agonist-induced prolactin secretion and analgesia in preclinical studies and is currently in phase 1 clinical trials for neuropsychiatric disorders.

(4‐chloro‐2‐[1,2,3]triazol‐2‐yl‐phenyl)‐{(S)‐2‐methyl‐2‐[5‐(2‐trifluoromethoxy‐phenyl)‐4H‐[1,2,4]triazol‐3‐yl]‐pyrrolidin‐1‐yl}l‐methanone (Compound 42)

  • Compound Description: Compound 42 is a DORA that emerged from optimization efforts to address the shortcomings of Compound 6. [] It demonstrated improved in vivo efficacy compared to Compound 6.
  • Relevance: This compound and 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine both belong to the broader category of heterocyclic compounds but differ significantly in their core structures. [] Compound 42 incorporates a [, , ]triazol-3-yl moiety instead of the 1,2,4-oxadiazole ring present in the target compound. This structural variation leads to distinct pharmacological properties.

Properties

Product Name

4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine

IUPAC Name

4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxynaphthalen-2-yl)morpholine

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C20H23N3O3/c1-3-20-21-19(22-26-20)13-23-8-9-25-18(12-23)16-5-4-15-11-17(24-2)7-6-14(15)10-16/h4-7,10-11,18H,3,8-9,12-13H2,1-2H3

InChI Key

GXPFDIRRLGALSW-UHFFFAOYSA-N

SMILES

CCC1=NC(=NO1)CN2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC

Canonical SMILES

CCC1=NC(=NO1)CN2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.